2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one
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Overview
Description
2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxin ring, a pyrimidinone core, and an ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Attachment of the Sulfanyl Group: The benzodioxin derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Pyrimidinone Core: The pyrimidinone core is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the nature of the substituent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Antioxidant Activity: It may exert antioxidant effects by scavenging free radicals and reducing oxidative stress.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses to external stimuli.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog with similar structural features but lacking the pyrimidinone core.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: A related compound with additional nitro and amide groups.
Uniqueness
2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one is unique due to its combination of a benzodioxin ring, a sulfanyl group, and a pyrimidinone core.
Properties
Molecular Formula |
C22H20N2O6S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C22H20N2O6S/c1-2-28-17-6-4-3-5-15(17)24-21(27)12-20(26)23-22(24)31-13-16(25)14-7-8-18-19(11-14)30-10-9-29-18/h3-8,11-12,26H,2,9-10,13H2,1H3 |
InChI Key |
AZKHFSYSCPHBIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C=C(N=C2SCC(=O)C3=CC4=C(C=C3)OCCO4)O |
Origin of Product |
United States |
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